![molecular formula C16H20N4O2S B2617193 2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034608-70-1](/img/structure/B2617193.png)
2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Overview
Description
2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Thiadiazole Group: The thiadiazole ring is introduced via a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.
Coupling Reactions: The piperidine and thiadiazole moieties are then coupled using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity:
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that compounds containing thiadiazole rings can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, suggesting potential for developing new antimicrobial agents .
2. Anticancer Potential:
The compound's structure suggests it may have anticancer properties. Investigations into similar compounds have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, compounds with analogous structures showed promising results in inhibiting the proliferation of human cancer cells .
3. Enzyme Inhibition:
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .
Pharmacological Insights
1. Central Nervous System Effects:
Given the piperidine structure, there is potential for central nervous system activity. Compounds with piperidine moieties are often investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
2. Anti-inflammatory Properties:
Preliminary studies suggest that related compounds may exhibit anti-inflammatory effects. This property could be beneficial in developing treatments for chronic inflammatory diseases .
Agricultural Applications
1. Pesticidal Properties:
Compounds containing thiadiazole rings have been explored for their pesticidal activities against various agricultural pests. Their efficacy in controlling pest populations makes them candidates for development into novel agrochemicals.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of a series of thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory action on vital mycobacterial enzymes, suggesting a pathway for developing new antitubercular agents .
Case Study 2: Anticancer Activity
Another investigation focused on the synthesis and evaluation of N-substituted acetamides related to the compound . The study revealed that these derivatives showed notable anticancer activity against several human cancer cell lines, supporting further exploration into their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)-N-[1-(1,2,4-thiadiazol-3-yl)piperidin-4-yl]acetamide
- 2-(2-methylphenoxy)-N-[1-(1,3,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
- 2-(2-methylphenoxy)-N-[1-(1,2,5-oxadiazol-3-yl)piperidin-4-yl]acetamide
Uniqueness
The uniqueness of 2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Chemical Structure and Properties
The structure of the compound features a thiadiazole ring which is known for its diverse biological properties. The presence of the piperidine moiety enhances its pharmacological profile, potentially increasing its interaction with biological targets.
Anticancer Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:
- A study published in MDPI indicated that 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves apoptosis induction and cell cycle arrest at specific phases (G1/S or G2/M) .
- In vitro studies have highlighted that compounds similar to 2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide can inhibit the growth of cancer cells more effectively than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Thiadiazole derivatives are reported to possess antimicrobial properties against a range of pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiadiazole derivatives:
- Modifications on the thiadiazole ring or the attached piperidine can significantly influence biological activity. For instance, substituents like halogens or alkyl groups can enhance potency against specific cancer cell lines .
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Compound 4a : Induced G2/M phase cell cycle arrest in MCF-7 cells, demonstrating a clear mechanism for its anticancer effects .
- Thiadiazole Derivatives : Showed selective inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell proliferation and migration .
- Cytotoxicity Studies : A review indicated that various thiadiazole derivatives had EC50 values lower than traditional chemotherapeutics, suggesting enhanced efficacy .
Summary of Biological Activities
Activity Type | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 10.28 | |
Anticancer | HeLa | 8.107 | |
Antimicrobial | E. coli | 15.0 | |
Antimicrobial | S. aureus | 12.5 |
Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Halogen substitution | Increased cytotoxicity |
Alkyl group addition | Enhanced membrane permeability |
Piperidine variation | Altered binding affinity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide, and how are intermediates characterized?
Synthesis typically involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. For example, substituted piperidine intermediates can be synthesized via substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF), followed by reduction using agents like iron powder in acidic media . Key intermediates (e.g., aniline derivatives) are characterized via TLC monitoring, IR (to confirm functional groups like -NH₂ or -CN), and NMR (to resolve aromatic protons and methylene bridges) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Orthogonal techniques are essential:
- IR spectroscopy identifies functional groups (e.g., amide C=O at ~1667 cm⁻¹, thiadiazole ring vibrations) .
- ¹H/¹³C NMR resolves proton environments (e.g., methylphenoxy protons at δ 3.8 ppm, piperidine protons at δ 4.0 ppm) .
- Mass spectrometry (MS) confirms molecular weight (e.g., m/z 430.2 [M+1] for analogous compounds) .
- X-ray crystallography (if crystals are obtainable) provides definitive bond angles and hydrogen-bonding patterns, as seen in related acetamide derivatives .
Q. How can reaction yields be optimized during the synthesis of piperidine-thiadiazole hybrids?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst use : Condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve amide bond formation efficiency .
- Temperature control : Room-temperature stirring minimizes side reactions in acid-sensitive steps .
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for evaluating the hypoglycemic or antimicrobial activity of this compound?
- In vitro :
- In vivo :
Q. How does the thiadiazole-piperidine scaffold influence structure-activity relationships (SAR) in target binding?
- The thiadiazole ring enhances electron-deficient character, improving interactions with enzymatic active sites (e.g., kinase or protease targets) .
- Piperidine substitution modulates lipophilicity and bioavailability; N-arylacetamide moieties contribute to hydrogen bonding with residues like Asp/Glu in target proteins .
- Steric effects : Bulky 2-methylphenoxy groups may hinder binding to off-target receptors, improving selectivity .
Q. What computational approaches are used to predict the binding mode of this compound to biological targets?
- Molecular docking (e.g., AutoDock Vina) identifies favorable binding poses in enzyme active sites, such as thiadiazole stacking with aromatic residues .
- Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) .
- QSAR modeling correlates substituent electronegativity or logP values with bioactivity data .
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
- Dose-response validation : Replicate experiments across multiple concentrations to confirm EC₅₀/IC₅₀ trends .
- Orthogonal assays : Combine enzymatic inhibition data with cell-based viability assays (e.g., MTT) to rule out cytotoxicity confounders .
- Structural analogs : Test derivatives to isolate contributions of specific functional groups (e.g., methylphenoxy vs. thiadiazole) .
Q. What strategies improve the pharmacokinetic profile of piperidine-thiadiazole acetamides?
- Prodrug design : Esterification of the acetamide group enhances oral absorption .
- CYP450 inhibition screening : Identify metabolic liabilities early using liver microsome assays .
- LogP optimization : Introduce polar groups (e.g., -OH or -OMe) to balance permeability and solubility .
Q. How can selectivity for target enzymes (e.g., kinases) over off-target receptors be enhanced?
- Fragment-based design : Incorporate hinge-binding motifs (e.g., acetamide carbonyl) to improve kinase ATP-site interactions .
- Selectivity screening : Profile compound activity against panels of related enzymes (e.g., kinase family members) .
- Crystal structure-guided mutagenesis : Identify critical residues for binding using co-crystallized complexes .
Q. What toxicological assessments are critical prior to advancing this compound to preclinical studies?
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-4-2-3-5-14(12)22-11-16(21)18-13-6-8-20(9-7-13)15-10-17-23-19-15/h2-5,10,13H,6-9,11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPTSVVBSWKGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NSN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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